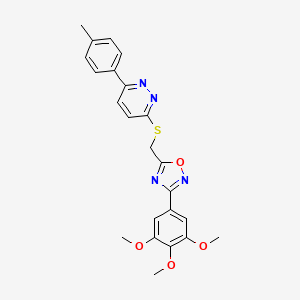

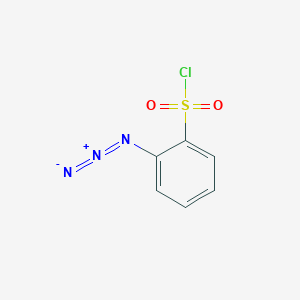

![molecular formula C20H15NO4 B2847496 N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904511-35-9](/img/structure/B2847496.png)

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarins are found in many natural sources and have been associated with a variety of biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through reactions involving coumarin derivatives . For instance, new coumarin derivatives have been synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of this compound would likely involve a coumarin core, which is a lactone derived from ortho-coumaric acid . The specific substitutions on the coumarin core would depend on the specifics of the synthesis process.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Coumarin derivatives have been known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of coumarin derivatives include their aromaticity and their ability to participate in hydrogen bonding .Scientific Research Applications

NMDA Receptor Modulation and Depression

Compounds that modulate the NMDA receptor, such as ketamine, have been extensively studied for their rapid antidepressant effects in patients with major depressive disorder. Ketamine, an NMDA receptor antagonist, has been shown to produce significant improvement in depressive symptoms within hours after administration, highlighting the potential of NMDA receptor modulation in treating depression (Berman et al., 2000).

Role in Cognitive and Memory Functions

Research has also explored the impact of NMDA receptor modulators on cognitive and memory functions. Compounds targeting the NMDA receptor can influence cognitive processes, with some studies indicating potential cognitive impairments or alterations in memory functions following administration (Newcomer et al., 1999). These findings provide valuable insights into the complex role of the NMDA receptor in cognitive and memory-related processes.

Investigating Mechanisms of Drug Addiction

The NMDA receptor is also implicated in the mechanisms of drug addiction and substance use disorders. Research involving compounds that act on the NMDA receptor, such as ketamine, has contributed to a better understanding of the neural underpinnings of addiction and the potential therapeutic targets for treating substance use disorders (Shahani et al., 2007).

Applications in Neurological Disorders

Beyond depression and addiction, NMDA receptor modulators are explored for their potential applications in various neurological disorders, including epilepsy and neurodegenerative diseases. Their ability to modulate glutamatergic transmission suggests a promising avenue for the development of novel therapeutics aimed at conditions characterized by dysregulated glutamate signaling (Kramer, 2012).

Mechanism of Action

Target of Action

The compound, N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, has been found to exhibit dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood, reward, and cognition in the human brain.

Mode of Action

The compound interacts with its targets, the dopamine D2 and serotonin 5-HT2 receptors, by binding to these receptors and blocking their activity . This blockage inhibits the normal function of these receptors, leading to changes in neurotransmission and neuronal activity.

Biochemical Pathways

The compound’s interaction with the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. These include pathways involved in mood regulation, reward processing, and cognitive function . The downstream effects of these changes can lead to alterations in behavior and perception.

Result of Action

The result of the compound’s action is a change in neurotransmission and neuronal activity due to the blockage of dopamine D2 and serotonin 5-HT2 receptors . This can lead to alterations in mood, reward processing, and cognitive function.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-11-7-8-13-15(10-18(23)24-17(13)9-11)20-19(21-12(2)22)14-5-3-4-6-16(14)25-20/h3-10H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJUGANEXONTGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2847415.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2847425.png)

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2847431.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2847434.png)